molecular formula C4H10Si B1587869 Diethylsilane CAS No. 542-91-6

Diethylsilane

Cat. No. B1587869
CAS RN: 542-91-6
M. Wt: 86.21 g/mol
InChI Key: KZZFGAYUBYCTNX-UHFFFAOYSA-N
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Description

Diethylsilane (DES) is a colorless, odorless, and versatile organosilicon compound that is widely used in a variety of scientific and industrial applications. It is a liquid at room temperature, and is a common precursor to many silane-based compounds. DES is used in a wide range of scientific and industrial applications, including synthesis of silicones, organosilanes, and catalysts. It is also used as a reagent in the synthesis of organic compounds, as a surfactant, and as a lubricant.

Scientific Research Applications

Plasma Enhanced Chemical Vapor Deposition (PECVD)

Diethylsilane (DES) is used as an environmentally benign precursor in PECVD processes to synthesize films like Si-O-H and Si-N-C-H. Studies have shown that variables such as temperature and pressure significantly influence the growth rates and properties of these films (Levy, Chen, Grow, & Yu, 2002).

Infrared Multiphoton Dissociation Studies

Research on the infrared multiphoton dissociation of this compound under collisionless conditions reveals insights into unimolecular reactions like the dissociation of C-Si and C-C bonds (Zhitneva & Zhitnev, 2004).

Electron-Induced Surface Reactions

Investigations into electron irradiation effects on DES-dosed surfaces, such as Si(100), show significant changes in thermal desorption patterns and suggest alternative pathways for material modification (Lozano & Craig, 2007).

Catalysis and Chemical Synthesis

DES is employed in various chemical reactions as a reducing agent. For example, its use in the reduction of secondary amides to secondary amines and imines demonstrates high efficiency and functional group tolerance in catalytic processes (Cheng & Brookhart, 2012).

Semiconductor Technology

In the semiconductor industry, DES is used for fabricating gate dielectrics in field-effect transistors. It improves mobility, threshold voltage control, and long-term reliability, offering advantages over conventional precursors (Sato et al., 2008).

Polysiloxane Preconcentration for Molybdenum Determination

DES is involved in synthesizing polysiloxanes for the preconcentration of molybdenum in seawater samples, enhancing the efficiency of inductively coupled plasma–atomic emission spectroscopy (Yu, Chan, & Chen, 2003).

Mechanism of Action

Target of Action

Diethylsilane, also known as (C2H5)2SiH2, primarily targets secondary amides . Secondary amides are a class of organic compounds that play a crucial role in various biochemical processes. This compound acts as a reductant in reactions involving these compounds .

Mode of Action

This compound interacts with its targets through a process known as reduction . Specifically, it has been found to reduce secondary amides to imines and secondary amines . The stepwise reduction to secondary amine proceeds through an imine intermediate that can be isolated when only 2 equivalents of this compound are used .

Biochemical Pathways

The reduction of secondary amides by this compound affects the biochemical pathways involving these compounds . For instance, the reduction of nitriles under transition metal-free conditions converts alkyl and (hetero)aryl nitriles efficiently to primary amines under mild conditions . This process can lead to changes in the downstream effects of these pathways, potentially influencing a variety of biological processes.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of secondary amides to imines and secondary amines . This can lead to changes in the concentrations of these compounds in cells, potentially affecting various cellular processes. For example, amines play a crucial role in protein synthesis, so changes in amine concentrations could influence this process.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain catalysts can enhance the reduction process . Additionally, the pH, temperature, and presence of other chemicals can also affect the stability and reactivity of this compound.

properties

InChI

InChI=1S/C4H10Si/c1-3-5-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZFGAYUBYCTNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si]CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870601
Record name Silane, diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

542-91-6
Record name Diethylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIETHYLSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6EA843E4K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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